molecular formula C11H18O B8235113 2,4-Undecadienal

2,4-Undecadienal

Cat. No.: B8235113
M. Wt: 166.26 g/mol
InChI Key: UVIUIIFPIWRILL-UHFFFAOYSA-N
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Description

2,4-Undecadienal (CAS 13162-46-4) is an unsaturated aldehyde of significant interest in several research fields. Its (E,E)-stereoisomer (CAS 30361-29-6) is particularly noted for its distinctive organoleptic properties and biochemical activity . In flavor and fragrance research, this compound is characterized by its intense green, buttery, and aldehydic aroma, with pronounced fatty and spicy facets that evoke impressions of cooked beef, roasted peanuts, and chicken fat . It is described as a key compound for studying and replicating complex flavor profiles, finding utility in the formulation of fatty, nutty (especially hazelnut), and fresh notes in melon, cucumber, and citrus applications . Beyond its aromatic applications, preclinical research has demonstrated that (E,E)-2,4-undecadienal exhibits a potent deodorizing effect on the offensive, fish-like odor of trimethylamine (TMA) . A pilot study showed a dose-response effect, with a concentration of 10 ppm of (E,E)-2,4-undecadienal effectively deodorizing TMA at 1,000 μmol/L, suggesting a potential research pathway for managing malodors associated with metabolic conditions like trimethylaminuria . This compound occurs naturally, having been isolated from coriander leaves (Coriandrum sativum L.), which supports its investigation as a natural deodorant agent . With a molecular formula of C11H18O and a molecular weight of 166.26 g/mol, it is supplied as a high-purity, colorless to yellow oily liquid . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal consumption.

Properties

IUPAC Name

undeca-2,4-dienal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c1-2-3-4-5-6-7-8-9-10-11-12/h7-11H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIUIIFPIWRILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC=CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864370
Record name Undeca-2,4-dienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13162-46-4
Record name 2,4-Undecadienal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13162-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Design and Catalysts

A typical synthesis begins with heptanal and crotonaldehyde as precursors. Under basic conditions (e.g., NaOH or KOH), the enolate of heptanal attacks the electrophilic carbonyl of crotonaldehyde, forming a β-hydroxy aldehyde intermediate. Subsequent dehydration yields the conjugated dienal system. For example, using 10% aqueous NaOH at 60°C for 6 hours achieves a 65% yield of this compound.

Table 1: Aldol Condensation Optimization

CatalystTemperature (°C)Time (h)Yield (%)
NaOH (10%)60665
KOH (15%)70472
MgO80358

The choice of catalyst significantly impacts selectivity. Homogeneous bases like KOH favor faster kinetics but require neutralization steps, whereas heterogeneous catalysts like MgO simplify product isolation.

Oxidation of Unsaturated Alcohols

Selective oxidation of 2,4-undecadienol provides a direct route to the target aldehyde. Transition metal oxides, particularly manganese dioxide (MnO₂), are preferred for their mild conditions and high chemoselectivity.

Mechanistic Insights

MnO₂ mediates the oxidation via a radical mechanism, abstracting hydrogen from the alcohol’s β-position to form a carbonyl group. This method preserves double-bond geometry, critical for maintaining the compound’s flavor profile. For instance, stirring 2,4-undecadienol with activated MnO₂ in dichloromethane at 25°C for 12 hours delivers this compound in 78% yield.

Critical Parameters

  • Solvent Polarity : Nonpolar solvents (e.g., hexane) reduce overoxidation to carboxylic acids.

  • MnO₂ Activation : Thermal pretreatment (200°C, 2 hours) enhances surface reactivity.

Partial Hydrogenation of Alkynols

Controlled hydrogenation of alkynols offers a stereoselective pathway to this compound. This method is advantageous for installing cis double bonds, which are challenging via aldol condensation.

Lindlar Catalyst System

Lindlar’s catalyst (Pd/CaCO₃ poisoned with quinoline) selectively hydrogenates triple bonds to cis double bonds without over-reduction. For example, hydrogenating 2,4-undecadiynol at 1 atm H₂ in ethyl acetate for 4 hours yields 2,4-undecadienol, which is subsequently oxidized to the aldehyde.

Table 2: Hydrogenation Efficiency

SubstrateCatalystH₂ Pressure (atm)Yield (%)
2,4-UndecadiynolLindlar’s Pd185
2,4-UndecadiynolPd/BaSO₄172

Hydroperoxide Decomposition Pathways

Thermal or enzymatic decomposition of fatty acid hydroperoxides represents a biomimetic approach. This method leverages lipid oxidation intermediates to generate aldehydes via β-scission.

Mechanism and Applications

Linoleic acid hydroperoxides (e.g., 9-HPODE or 13-HPODE) decompose at elevated temperatures (80–120°C) to form volatile aldehydes. For this compound, the cleavage of 10-hydroperoxy-8,12-octadecadienoic acid (10-HPODE) generates the target compound alongside shorter-chain fragments.

Advantages :

  • Utilizes renewable lipid feedstocks.

  • Mimics natural aroma formation in foods.

Limitations :

  • Complex mixture of products necessitates rigorous purification.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and minimal waste. Catalytic dehydrogenation of unsaturated alcohols and continuous-flow aldol condensation are prominent industrial methods.

Catalytic Dehydrogenation

Fixed-bed reactors with copper-chromite catalysts (CuCr₂O₄) operate at 250–300°C, dehydrogenating 2,4-undecadienol with 90% conversion efficiency. Excess steam is introduced to suppress coke formation.

Table 3: Industrial Process Metrics

ParameterValue
Temperature280°C
Pressure5 atm
Space Velocity2 h⁻¹
Alcohol Conversion90%

Comparative Analysis of Synthetic Routes

Each method exhibits distinct advantages depending on substrate availability, scalability, and stereochemical requirements.

Table 4: Method Comparison

MethodYield (%)Purity (%)Scalability
Aldol Condensation65–7285–90High
MnO₂ Oxidation7895Medium
Lindlar Hydrogenation8592Low
Hydroperoxide Decomp.6080Medium

Aldol condensation is preferred for bulk production, while MnO₂ oxidation excels in laboratory settings requiring high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Undecadienal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Flavoring Agent in Food Industry

2,4-Undecadienal is primarily recognized for its use as a flavoring agent due to its unique fatty and nutty aroma. It is particularly effective in enhancing flavors in various food products.

Applications

  • Flavor Profile : It imparts a fatty, nut-like flavor reminiscent of hazelnut and is also effective in melon and cucumber flavors at lower concentrations .
  • Usage in Food Products : Commonly used in the formulation of snacks, baked goods, and beverages to enhance sensory characteristics.

Case Study

A study demonstrated that the incorporation of this compound in food products significantly improved consumer acceptance due to its appealing flavor profile .

Deodorizing Agent

The deodorizing properties of this compound have been extensively studied. It has shown effectiveness in neutralizing offensive odors, particularly those associated with trimethylamine.

Data Table: Deodorizing Effectiveness

Concentration (ppm)Odor Scale Reduction
00
100.2
250.5
500.8
1001.0

This table illustrates the dose-response relationship between the concentration of this compound and its effectiveness in reducing odor intensity .

Agricultural Applications

In agriculture, this compound has been explored for its potential as a natural pesticide and attractant.

Pest Management

Research indicates that this compound can act as an attractant for beneficial insects while deterring pests. Its application can enhance integrated pest management strategies by promoting natural predation .

Pharmaceutical Applications

The neuroprotective effects of compounds similar to this compound have been investigated in various studies.

Neuroprotective Properties

A study highlighted that certain derivatives of this compound exhibited neuroprotective effects against lead-induced neurotoxicity in mice . This suggests potential therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of undeca-2,4-dienal involves its interaction with specific molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate various signaling pathways, leading to effects such as antimicrobial activity or modulation of inflammatory responses .

Comparison with Similar Compounds

Structural and Functional Comparison
Compound Structure Molecular Weight Key Functional Groups Natural Sources
2,4-Undecadienal α,β-unsaturated aldehyde 166.26 g/mol Aldehyde, conjugated dienes Coriander, fennel, heated oils
Undecanal Saturated aldehyde 170.29 g/mol Aldehyde Citrus oils, perfumes
(E,E)-2,4-Decadienal α,β-unsaturated aldehyde 152.23 g/mol Aldehyde, conjugated dienes Oxidized lipids, fried foods
Hexanal Saturated aldehyde 100.16 g/mol Aldehyde Plant volatiles, green leaves

Key Insights :

  • Chain Length and Unsaturation : The antimicrobial efficacy of this compound surpasses undecanal (MIC 50–200 µg/mL vs. 25–50 µg/mL) due to its conjugated dienes, which enhance surfactant-like disruption of bacterial membranes .
  • Deodorizing Efficiency : At 10 ppb, this compound neutralizes fecal odors more effectively than shorter-chain aldehydes like hexanal, which require higher concentrations .
Antimicrobial Activity Against M. tuberculosis
Compound MIC (µg/mL) vs. Sensitive Strain MIC (µg/mL) vs. MDR Strains Mechanism of Action
This compound 25 25–50 Disrupts cell membrane via aldehyde reactivity and surfactant properties
Undecanal 50 50–200 Weak surfactant effect due to saturated chain
Linoleic Acid 100 100 Inhibits cytoplasmic membrane enzymes
Oleic Acid 100 100 Detergent-like action on mycolic acid layer

Synergistic Effects: this compound’s activity is amplified in plant extracts (e.g., fennel hexane extract), suggesting synergy with terpenoids like limonene-10-ol .

Deodorizing and Flavor Profiles
Compound Odor Neutralization Efficiency Flavor Notes Safety and Regulatory Status
This compound Eliminates TMA at 10 ppb Buttery, green, fatty Prohibited as fragrance ingredient (IFRA) due to insufficient safety data
(E,E)-2,4-Decadienal Moderate (used in fried food flavors) Fatty, fried Generally recognized as safe (GRAS) in food
Hexanal Low Grassy, green GRAS-approved
Stability and Reactivity
  • Oxidation Sensitivity : The conjugated dienes in this compound make it prone to oxidation, limiting its shelf life compared to saturated aldehydes like undecanal .
  • Thermal Degradation : Degrades faster than decadienal in high-temperature cooking, forming shorter-chain aldehydes (e.g., hexanal) .

Biological Activity

2,4-Undecadienal is a naturally occurring aldehyde with significant biological activities, particularly noted for its antimicrobial properties. This compound is primarily derived from various plant sources, including fennel and coriander, and has been the subject of numerous studies focusing on its efficacy against various pathogens.

Chemical Structure

This compound (C11H18O) is characterized by a long carbon chain with two double bonds between the second and fourth carbon atoms. Its structural formula is represented as follows:

CH3 CH2 6CH CH CHO\text{CH}_3\text{ CH}_2\text{ }_6\text{CH CH CHO}

Antimicrobial Properties

This compound has demonstrated potent antimicrobial activity against various pathogens, including bacteria and protozoa. Notable findings include:

  • Antigiardial Activity : A study reported that this compound exhibited an IC50 value of 72.11 µg/mL against Giardia duodenalis trophozoites, making it the most active compound tested in comparison to other compounds derived from Foeniculum vulgare extracts. The selectivity index (SI) was calculated to be 8.1, indicating a favorable safety profile compared to metronidazole, which had an IC50 of 0.5 µg/mL against the parasite but was more toxic to Vero cells (IC50 = 83.5 µg/mL) .
  • Antimycobacterial Activity : In another study, this compound was identified as the most active compound against multidrug-resistant strains of Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) ranging from 25 to 50 µg/mL . This suggests its potential role in dietary interventions aimed at reducing tuberculosis risk.

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties that may contribute to its overall biological activity. The aldehyde's ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases.

Table of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Target Pathogen IC50/MIC (µg/mL) Selectivity Index
AntigiardialGiardia duodenalis72.11 (IC50)8.1
AntimycobacterialMycobacterium tuberculosis25-50 (MIC)Not specified
AntioxidantVarious free radicalsNot quantifiedNot applicable

Efficacy in Dietary Sources

Studies have indicated that dietary intake of fennel, which contains significant amounts of this compound, may lower the risk of infections caused by M. tuberculosis. This can be attributed to the compound's antimicrobial properties and its role in enhancing immune responses .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2,4-Undecadienal, and how can researchers optimize yield and purity in laboratory settings?

  • Methodological Answer : Synthesis typically involves cross-aldol condensation or oxidation of precursor alcohols. To optimize yield, control reaction parameters such as temperature (e.g., 0–5°C for selective oxidation) and catalyst loading (e.g., MnO₂ for alcohol oxidation). Purity can be enhanced via fractional distillation or preparative GC, followed by characterization using GC-MS and NMR to verify structural integrity .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., food systems or biological samples)?

  • Methodological Answer : Use hyphenated techniques like HPLC-DAD or GC-MS with internal standards (e.g., deuterated analogs) to account for matrix effects. For trace analysis, SPME-GC-MS is recommended due to its sensitivity. Validate methods via spike-recovery experiments and calibration curves (R² > 0.99) .

Q. How does this compound’s stability vary under different storage conditions, and what precautions are necessary for long-term studies?

  • Methodological Answer : Stability tests under varying temperatures (4°C vs. −20°C), light exposure, and inert atmospheres (N₂) should be conducted. Monitor degradation via periodic GC analysis. Store in amber vials with antioxidants (e.g., BHT) to prevent autoxidation .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s bioactivity (e.g., antimicrobial or allelopathic effects), and how can researchers validate these pathways experimentally?

  • Methodological Answer : Combine in vitro assays (e.g., MIC tests for antimicrobial activity) with omics approaches (transcriptomics/proteomics) to identify target pathways. Use CRISPR-Cas9 knockout models to confirm gene-specific interactions. Statistical validation via ANOVA or linear regression is critical to establish dose-response relationships .

Q. How can experimental designs be tailored to resolve contradictions in reported data on this compound’s environmental persistence and toxicity?

  • Methodological Answer : Replicate conflicting studies under controlled conditions (e.g., standardized OECD guidelines for toxicity assays). Perform meta-analyses to identify confounding variables (e.g., pH, organic matter content). Use multivariate statistics (PCA or PLS-DA) to isolate influential factors .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives in fragrance or agrochemical applications?

  • Methodological Answer : Synthesize analogs with systematic modifications (e.g., chain length, double-bond position). Test bioactivity in controlled assays and correlate results with computational models (e.g., QSAR or molecular docking). Validate predictions via iterative synthesis and testing .

Q. How can researchers address challenges in detecting this compound’s reactive intermediates during kinetic studies?

  • Methodological Answer : Employ time-resolved techniques like stopped-flow spectroscopy or laser flash photolysis. Use trapping agents (e.g., TEMPO) to stabilize intermediates for NMR/ESR analysis. Computational simulations (DFT) can predict transient species and guide experimental design .

Methodological Guidance for Contradiction Analysis

  • Data Triangulation : Cross-validate findings using multiple techniques (e.g., GC-MS, LC-MS, and sensory panels for odor studies) .
  • Error Propagation Analysis : Quantify uncertainties in measurements (e.g., via Monte Carlo simulations) to assess confidence intervals in conflicting results .
  • Peer Review Protocols : Pre-register hypotheses and methods on platforms like OSF to reduce bias in data interpretation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Undecadienal
Reactant of Route 2
2,4-Undecadienal

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